

Spectroscopic Profile of Pyridin-4-ol-d5: A Technical Guide

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Compound of Interest		
Compound Name:	Pyridin-4-ol-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Pyridin-4-ol-d5**. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this document presents predicted spectroscopic values based on the known data of its non-deuterated analogue, Pyridin-4-ol (also known as 4-hydroxypyridine), and the established principles of isotopic substitution effects in spectroscopy. This guide also outlines standard experimental protocols for acquiring such data.

Pyridin-4-ol-d5 is the deuterated form of Pyridin-4-ol, a heterocyclic aromatic compound. It's important to note that Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium influences its spectroscopic characteristics. The deuteration of the pyridine ring is expected to have predictable effects on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Properties

Property	Value
Chemical Formula	C ₅ D ₅ NO
Molecular Weight	100.12 g/mol [1]
Tautomerism	Exists in equilibrium between the pyridin-4-ol and 1H-pyridin-4-one forms.



Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Pyridin-4-ol-d5**. These predictions are based on the analysis of Pyridin-4-ol and the known effects of deuterium substitution.

¹H NMR (Proton NMR)

In a fully deuterated **Pyridin-4-ol-d5**, the only expected proton signal would arise from the hydroxyl (-OH) or amine (-NH) proton, depending on the tautomeric form and the solvent used. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹ H NMR Data (in a non- deuterated, aprotic solvent)	
Chemical Shift (δ) ppm	Description
Highly variable (broad singlet)	OH or NH proton

¹³C NMR (Carbon-13 NMR)

Deuterium substitution causes a characteristic upfield shift (to lower ppm values) for the directly attached carbon atom due to the isotopic effect. The C-D coupling will also result in splitting of the carbon signals into multiplets (typically triplets for a single deuterium).

Predicted ¹³ C NMR Data	
Carbon Atom	Predicted Chemical Shift (δ) ppm
C2, C6	~140 (multiplet)
C3, C5	~115 (multiplet)
C4	~175 (singlet)

Note: The chemical shifts are approximate and based on the data for 4-hydroxypyridine. The multiplicity is due to coupling with deuterium.



IR (Infrared) Spectroscopy

The vibrational frequencies of bonds involving deuterium will be lower than those of the corresponding bonds with protium due to the heavier mass of deuterium. The C-D stretching vibrations are expected to appear at a lower wavenumber compared to C-H stretches.

Predicted IR Data	
Frequency Range (cm ⁻¹)	Vibrational Mode
~3000	O-H stretch (broad)
~2200-2300	C-D stretching
~1640	C=O stretching (from 4-pyridone tautomer)
~1500-1600	C=C and C=N ring stretching

MS (Mass Spectrometry)

The molecular ion peak in the mass spectrum will reflect the increased mass due to the five deuterium atoms.

Predicted MS Data	
m/z Value	Interpretation
100.06	[M] ⁺ (Molecular ion)

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectroscopic data for a solid organic compound like **Pyridin-4-ol-d5**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of Pyridin-4-ol-d5 in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is



critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte's signals.

¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can range from 8 to 128, depending on the sample concentration.

¹³C NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Use a proton-decoupled pulse sequence.
- Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid **Pyridin-4-ol-d5** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum using an FTIR spectrometer.
- Typically, data is collected over a range of 4000-400 cm⁻¹.



- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

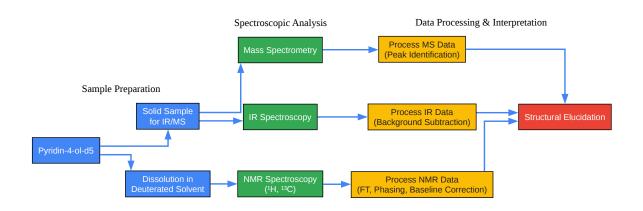
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **Pyridin-4-ol-d5** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electron Ionization EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. resolvemass.ca [resolvemass.ca]
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